3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-fluorophenyl)quinoxalin-2-amine
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Overview
Description
N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]-N-(3-FLUOROPHENYL)AMINE is a complex organic compound that features a pyrazole ring, a quinoxaline moiety, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]-N-(3-FLUOROPHENYL)AMINE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce waste, and improve the overall efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]-N-(3-FLUOROPHENYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]-N-(3-FLUOROPHENYL)AMINE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]-N-(3-FLUOROPHENYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
- 3,5-Dimethylpyrazole
Uniqueness
N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]-N-(3-FLUOROPHENYL)AMINE is unique due to its combination of a pyrazole ring, a quinoxaline moiety, and a fluorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C19H16FN5 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-N-(3-fluorophenyl)quinoxalin-2-amine |
InChI |
InChI=1S/C19H16FN5/c1-12-10-13(2)25(24-12)19-18(21-15-7-5-6-14(20)11-15)22-16-8-3-4-9-17(16)23-19/h3-11H,1-2H3,(H,21,22) |
InChI Key |
INBDJRYNKKTEHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)F)C |
Origin of Product |
United States |
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